molecular formula C16H21BrN2O3 B112859 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine CAS No. 628326-05-6

1-Boc-4-(4-Bromo-2-formylphenyl)piperazine

Cat. No.: B112859
CAS No.: 628326-05-6
M. Wt: 369.25 g/mol
InChI Key: ZFUYWWRCIVQVAZ-UHFFFAOYSA-N
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Description

1-Boc-4-(4-Bromo-2-formylphenyl)piperazine is a chemical compound with the molecular formula C16H21BrN2O3 and a molecular weight of 369.26 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a bromo-formylphenyl group and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features.

Preparation Methods

The synthesis of 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Boc-4-(4-Bromo-2-formylphenyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

1-Boc-4-(4-Bromo-2-formylphenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.

    Medicine: It serves as a precursor for the development of potential therapeutic agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine is primarily related to its ability to interact with biological targets through its functional groups. The piperazine ring can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, while the bromo-formylphenyl group can participate in aromatic stacking and hydrophobic interactions. These interactions can modulate the activity of molecular targets and influence biological pathways .

Comparison with Similar Compounds

1-Boc-4-(4-Bromo-2-formylphenyl)piperazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 4-(4-bromo-2-formylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-13(17)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUYWWRCIVQVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462840
Record name 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628326-05-6
Record name 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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